molecular formula C8H16O4 B020216 Ethyl diethoxyacetate CAS No. 6065-82-3

Ethyl diethoxyacetate

Cat. No. B020216
CAS RN: 6065-82-3
M. Wt: 176.21 g/mol
InChI Key: XCLBIKIQSCTANZ-UHFFFAOYSA-N
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Patent
US08383652B2

Procedure details

20 mL (112 mmol) of ethyl diethoxyacetate, 16 mL (224 mmol) of acetyl chloride and 60 mg (0.2 mmol) of iodine are placed in a round-bottomed flask and heated at 50° C. for 24 hours. The reaction progress is monitored by NMR. The excess acetyl chloride is removed by evaporation under vacuum. 19 g (100%) of ethyl chloroethoxyacetate are obtained in the form of a liquid colored brown by the residual iodine.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4](OCC)[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH3:2].C([Cl:16])(=O)C>II>[Cl:16][CH2:2][CH2:1][O:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)OC(C(=O)OCC)OCC
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
60 mg
Type
catalyst
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess acetyl chloride is removed by evaporation under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClCCOCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.